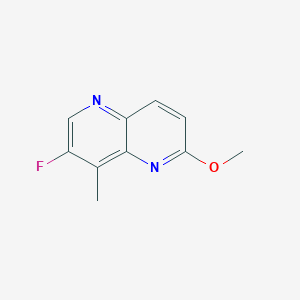![molecular formula C7H14N4O B13076492 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol is a synthetic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or amines.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis reactions or by using alcohols in substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Ideal for large-scale production, offering consistent product quality and efficient use of resources.
化学反应分析
Types of Reactions
2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological activity. The amino and hydroxyl groups enhance its solubility and reactivity, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-Amino-2-[1-(methyl)-1H-1,2,4-triazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-2-[1-(ethyl)-1H-1,2,4-triazol-5-yl]ethan-1-ol: Contains an ethyl group instead of an isopropyl group.
Uniqueness
2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.
属性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-amino-2-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C7H14N4O/c1-5(2)11-7(6(8)3-12)9-4-10-11/h4-6,12H,3,8H2,1-2H3 |
InChI 键 |
CTZGICYOFDNIME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC=N1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


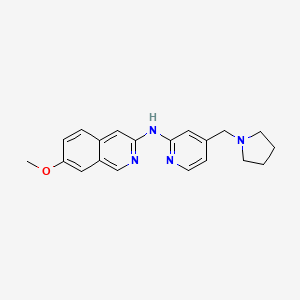
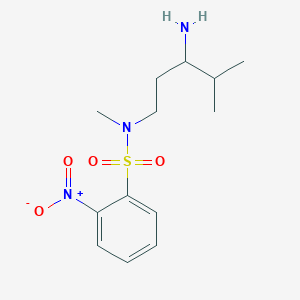

![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
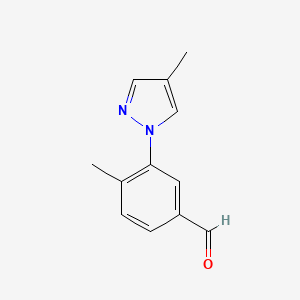

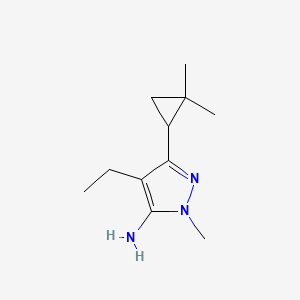

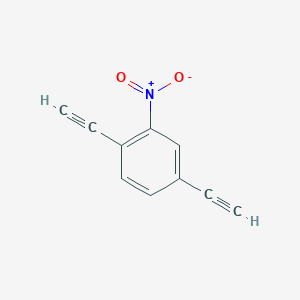
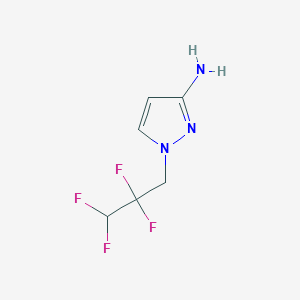
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)


